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Compound of Interest

Compound Name: Antituberculosis agent-9

Cat. No.: B12402679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Antituberculosis agent-9, also identified as Compound 5a, is a pyrazole carboxamide

derivative with promising in vitro activity against Mycobacterium tuberculosis. This technical

guide provides a comprehensive overview of its known physicochemical properties, biological

activity, and putative mechanism of action based on available data. This document is intended

to serve as a foundational resource for researchers engaged in the development of novel

antituberculosis therapeutics.

Chemical Identity
Systematic Name: N-benzyl-1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-

carboxamide

Synonyms: Antituberculosis agent-9, Compound 5a

CAS Number: 2998587-72-5

Molecular Formula: C₂₀H₁₆ClF₃N₄O

Molecular Weight: 436.82 g/mol

Chemical Structure:
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Physicochemical Properties
A comprehensive experimental characterization of the physicochemical properties of

Antituberculosis agent-9 is not yet fully available in the public domain. The following table

summarizes the currently known and computationally predicted properties.

Property Value Method

Molecular Weight 436.82 g/mol Calculated

Melting Point Data not available -

Boiling Point Data not available -

Aqueous Solubility Data not available -

pKa Data not available -

LogP (calculated) 4.9 XLogP3

Biological Activity
Antituberculosis agent-9 has demonstrated significant in vitro activity against various strains

of Mycobacterium. The available data on its minimum inhibitory concentration (MIC) and

cytotoxicity are summarized below.

Organism/Cell Line MIC (µg/mL) Cytotoxicity (IC₅₀)

Mycobacterium tuberculosis

H37Ra
0.5 -

HepG2 (Human liver cancer

cell line)
- 3.1 µM

Experimental Protocols
Detailed experimental protocols for the synthesis and physicochemical characterization of

Antituberculosis agent-9 are not explicitly published. However, this section outlines general
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methodologies commonly employed for pyrazole carboxamide derivatives, which can be

adapted for this specific compound.

Synthesis of Pyrazole-4-Carboxamide Derivatives
A general synthetic route to pyrazole-4-carboxamides involves the reaction of a pyrazole-4-

carboxylic acid with a corresponding amine in the presence of a coupling agent.

Workflow for the Synthesis of Pyrazole-4-Carboxamides
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Caption: General workflow for the synthesis of N-substituted pyrazole-4-carboxamides.

Protocol:

Activation: To a solution of the pyrazole-4-carboxylic acid in an appropriate aprotic solvent

(e.g., dimethylformamide or dichloromethane), a coupling agent (e.g., HATU or HBTU) and a

non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room

temperature to activate the carboxylic acid.

Amine Addition: The desired amine is then added to the reaction mixture.

Reaction: The reaction is stirred at room temperature or slightly elevated temperature until

completion, which is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and

washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous

solution (e.g., saturated NaHCO₃), and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is then purified by column
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chromatography on silica gel to yield the desired N-substituted pyrazole-4-carboxamide.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of an antitubercular agent is typically determined using the broth microdilution

method.

Workflow for MIC Determination
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Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is

prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook

7H9).

Inoculum Preparation: A standardized inoculum of the Mycobacterium strain is prepared to a

specific turbidity (e.g., McFarland standard 0.5).

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

Incubation: The plate is incubated at 37°C for a specified period (typically 7-14 days for M.

tuberculosis).

Reading Results: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the bacteria. This can be assessed visually or by using a

colorimetric indicator such as resazurin.
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Mechanism of Action and Signaling Pathways
The precise mechanism of action for Antituberculosis agent-9 has not been elucidated.

However, pyrazole-containing compounds have been reported to exhibit antitubercular activity

through various mechanisms. One potential mode of action for pyrazole derivatives is the

inhibition of essential mycobacterial enzymes.

Hypothesized Mechanism of Action
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Caption: Hypothesized mechanism of action for pyrazole-based antitubercular agents.
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Further research, including target identification studies, transcriptomics, and proteomics, is

required to delineate the specific molecular target and signaling pathways affected by

Antituberculosis agent-9 in Mycobacterium tuberculosis.

Conclusion
Antituberculosis agent-9 is a promising lead compound in the discovery of new drugs to

combat tuberculosis. Its potent in vitro activity warrants further investigation into its

physicochemical properties, mechanism of action, and in vivo efficacy. The experimental

protocols and conceptual frameworks provided in this guide offer a starting point for

researchers to build upon in their efforts to develop this and similar compounds into clinically

viable antituberculosis drugs.

To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties
of Antituberculosis Agent-9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402679#physicochemical-properties-of-
antituberculosis-agent-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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